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For Researchers, Scientists, and Drug Development Professionals

Introduction
Acetylurethane (ethyl N-acetylcarbamate) and its derivatives are of significant interest in

medicinal chemistry and materials science. A thorough understanding of their three-

dimensional structure is paramount for elucidating structure-activity relationships, designing

novel therapeutic agents, and engineering advanced materials. While a definitive crystal

structure for the parent compound, acetylurethane, is not publicly available, this guide

provides a comprehensive overview of the methodologies used for its structural

characterization. We will delve into the experimental protocols for determining crystal

structures, present available physicochemical and spectroscopic data for acetylurethane and

a key derivative, N-cyanoacetylurethane, and use crystallographic data from closely related

compounds to illustrate the principles of structural analysis.

Molecular Structures
The fundamental structures of acetylurethane and its derivative, N-cyanoacetylurethane, are

depicted below, highlighting their key functional groups. The presence of the acetyl and cyano

moieties significantly influences the electronic properties and potential intermolecular

interactions of these molecules.

Figure 1: Chemical structures of Acetylurethane and N-Cyanoacetylurethane.
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Physicochemical and Spectroscopic Data
A summary of the available physicochemical and spectroscopic data for acetylurethane and

N-cyanoacetylurethane is presented below. This data is crucial for the initial characterization

and identification of these compounds.

Property Acetylurethane
N-
Cyanoacetyluretha
ne

Reference

Molecular Formula C5H9NO3 C6H8N2O3

Molecular Weight 131.13 g/mol 156.14 g/mol [1]

CAS Number 2597-54-8 6629-04-5 [1]

Melting Point Not available 167-169 °C [2][3]

Appearance - Pale Yellow Solid [2]

IUPAC Name
ethyl N-

acetylcarbamate

ethyl N-(2-

cyanoacetyl)carbamat

e

[1]

SMILES CCOC(=O)NC(=O)C
CCOC(=O)NC(=O)CC

#N
[1]

InChIKey
CLLOFODTUXGHHT-

UHFFFAOYSA-N

HSOGVWWWGVFXG

F-UHFFFAOYSA-N
[1]

Experimental Protocol: Single-Crystal X-ray
Diffraction
The definitive method for determining the three-dimensional atomic arrangement of a molecule

is single-crystal X-ray diffraction.[4] The general workflow for such an experiment is outlined

below.
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Workflow for Crystal Structure Determination
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Figure 2: General workflow for single-crystal X-ray diffraction.
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Detailed Methodology
Synthesis and Purification: The compound of interest must be synthesized and purified to a

high degree. Impurities can inhibit crystallization or lead to poor quality crystals.

Crystal Growth: Single crystals of suitable size and quality are grown. This is often the most

challenging step and can be achieved through various techniques such as slow evaporation

of a solvent, vapor diffusion, or cooling of a saturated solution. For example, single crystals

of some carbamate derivatives have been obtained by slow crystallization from a N,N-

dimethylformamide solution.[5][6]

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.

X-ray Data Collection: The mounted crystal is placed in an X-ray diffractometer and

irradiated with a monochromatic X-ray beam.[4] As the crystal is rotated, the X-rays are

diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction

pattern of spots.[7] The intensities and positions of these spots are recorded by a detector.[4]

Data Processing and Reduction: The raw diffraction data is processed to correct for

experimental factors and to extract the intensities of the individual reflections.

Structure Solution: The processed data is used to solve the "phase problem" and generate

an initial electron density map of the unit cell.

Structure Refinement: An atomic model is built into the electron density map and refined

using least-squares methods to achieve the best possible fit between the observed and

calculated diffraction data.

Validation and Analysis: The final refined structure is validated to ensure its quality and

analyzed to determine geometric parameters such as bond lengths, bond angles, and torsion

angles.

Crystallographic Data of Related Carbamate
Derivatives
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While the crystal structure of acetylurethane is not available, the crystallographic data from

related N-acyl carbamates provide valuable insights into the expected structural features.

Below are tables summarizing the crystal data for two such compounds.

Table 1: Crystal Data for Ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate[5][6]

Parameter Value

Chemical Formula C21H22N2O2S

Formula Weight 366.47

Crystal System Orthorhombic

Space Group P212121

a (Å) 5.4534 (11)

b (Å) Not Reported

c (Å) Not Reported

α (°) 90

β (°) 90

γ (°) 90

Volume (Å³) Not Reported

Z Not Reported

Calculated Density (Mg m⁻³) 1.293

Table 2: Crystal Data for Ethyl N-(2-acetyl-3-oxo-1-phenylbutyl)carbamate[8]
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Parameter Value

Chemical Formula C15H19NO4

Formula Weight 277.31

Crystal System Triclinic

Space Group P-1

a (Å) 5.392 (2)

b (Å) 9.204 (2)

c (Å) 15.841 (6)

α (°) 81.58 (2)

β (°) 81.98 (2)

γ (°) 89.13 (3)

Volume (Å³) 770.1 (4)

Z 2

Calculated Density (g cm⁻³) Not Reported

Conclusion
This technical guide has outlined the key methodologies and data pertinent to the structural

characterization of acetylurethane and its derivatives. While a definitive crystal structure for

acetylurethane remains to be determined, the provided data on related compounds and the

detailed experimental workflow for X-ray crystallography offer a solid foundation for researchers

in the fields of chemistry, biology, and drug development. The pursuit of the crystal structure of

acetylurethane is a valuable endeavor that would provide significant insights into its chemical

behavior and biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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